5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound contains a benzo[d]oxazol-2(3H)-one core, a pyrrolidine ring, and a sulfonamide functional group. The intricate structure provides the molecule with unique properties that make it a significant subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves multiple steps:
Formation of Benzo[d]oxazol-2(3H)-one Core: : Starting with 2-aminophenol and a carboxylic acid derivative in the presence of a condensing agent.
Introduction of the Pyrrolidine Ring: : The pyrrolidine moiety is introduced through a nucleophilic substitution reaction.
Attachment of the Sulfonyl Group: : This is achieved using sulfonyl chlorides under basic conditions.
Linking the 6-methylpyridazin-3-yl Group: : The final step often involves etherification with 6-methylpyridazin-3-ol in the presence of a suitable base.
Industrial Production Methods
Industrial production may involve the optimization of these synthetic routes to increase yield and reduce cost. Catalytic methods and high-throughput screening of reaction conditions are typical approaches to achieve large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: : The nitrogens in the benzo[d]oxazol-2(3H)-one core are susceptible to reduction.
Substitution: : Various functional groups can be substituted on the pyrrolidine or benzoxazole rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution conditions: : Base catalysts such as potassium carbonate in dimethylformamide.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Reduced nitrogen derivatives.
Substitution Products: : Varied functionalized derivatives depending on the substituted group.
Scientific Research Applications
5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has been extensively studied for its diverse applications:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Serves as a probe in biochemical assays.
Medicine: : Investigated for its potential as a therapeutic agent, particularly in oncology and anti-inflammatory research.
Industry: : Applied in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, primarily enzymes and receptors. The benzo[d]oxazol-2(3H)-one core interacts with protein active sites, while the pyrrolidine ring enhances binding affinity. The sulfonyl group is crucial for solubility and permeability, facilitating cellular uptake and interaction with intracellular targets.
Comparison with Similar Compounds
Compared to other benzo[d]oxazole derivatives, 5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one stands out due to the unique combination of structural features:
5-sulfonylbenzoxazoles: : Typically lack the pyrrolidine ring, limiting their biological activity.
6-methylpyridazinyl derivatives: : Often do not include a benzo[d]oxazole core, making them less effective in binding to certain proteins.
List of Similar Compounds
5-sulfonylbenzoxazole
6-methylpyridazinyl ethers
Pyrrolidinyl benzoxazoles
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Properties
IUPAC Name |
5-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-10-2-5-15(19-18-10)24-11-6-7-20(9-11)26(22,23)12-3-4-14-13(8-12)17-16(21)25-14/h2-5,8,11H,6-7,9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMJTYCQBBHSOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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